3-butoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Antimicrobial Minimum Inhibitory Concentration (MIC) Oxadiazole SAR

This 3-butoxybenzamide oxadiazole derivative demonstrates superior antifungal activity (MIC 16 µg/mL against C. albicans) compared to sulfamoyl analogs, with measurable selectivity for A549 lung carcinoma cells (IC50 50 µM, SI=1.5). Its cLogP of 2.9 enables membrane permeability studies. Ideal for antifungal hit-to-lead optimization and lung cancer phenotypic screening.

Molecular Formula C17H17N3O4
Molecular Weight 327.34
CAS No. 862808-96-6
Cat. No. B2639060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-butoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
CAS862808-96-6
Molecular FormulaC17H17N3O4
Molecular Weight327.34
Structural Identifiers
SMILESCCCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3
InChIInChI=1S/C17H17N3O4/c1-2-3-9-22-13-7-4-6-12(11-13)15(21)18-17-20-19-16(24-17)14-8-5-10-23-14/h4-8,10-11H,2-3,9H2,1H3,(H,18,20,21)
InChIKeyVZZUGVDRCIZKFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Butoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 862808-96-6): Chemical Identity and Core Properties for Procurement


3-butoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS: 862808-96-6) is a synthetic organic molecule belonging to the 2,5-disubstituted-1,3,4-oxadiazole class. It features a 3-butoxybenzamide moiety linked to a furan-substituted 1,3,4-oxadiazole core [1]. Its molecular formula is C17H17N3O4, with a molecular weight of 327.33 g/mol and a computed XLogP3-AA of 2.9, indicating moderate lipophilicity [1]. The compound contains one hydrogen bond donor and six hydrogen bond acceptors, with seven rotatable bonds, providing conformational flexibility [1]. This scaffold is frequently investigated for antimicrobial and anticancer applications due to the pharmacophoric properties of furan and oxadiazole rings.

Why Broad-Spectrum 1,3,4-Oxadiazoles Cannot Substitute for 3-Butoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide in Targeted Research


In-class 2,5-disubstituted-1,3,4-oxadiazoles exhibit highly divergent biological profiles governed by the nature and position of substituents on both the oxadiazole and benzamide rings [1]. For example, LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) demonstrates potent antimycobacterial activity (MIC 15.58–70.30 µM against M. tuberculosis H37Rv) and moderate selectivity for mycobacteria over mammalian cells [2], whereas the 3-butoxy analog disclosed here shows preferential activity against fungal and Gram-positive bacterial pathogens (see Section 3). The butoxy chain and its meta-substitution on the benzamide ring critically modulate lipophilicity (cLogP 2.9) and hydrogen-bonding capacity (6 HBA, 1 HBD) [3], factors that directly influence membrane permeability, target binding, and metabolic stability. Simple replacement with an unsubstituted benzamide (MW 255.23, cLogP 1.8) or a sulfamoyl-containing derivative like LMM11 is therefore not bioequivalent; each substitution pattern confers a distinct polypharmacology and safety window.

Quantitative Differentiation Evidence for 3-Butoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide


Broad-Spectrum Antimicrobial Activity Against Gram-Positive Bacteria and Fungi Compared to Unsubstituted Benzamide and Sulfamoyl Analog LMM11

The target compound (3-BuO-FOXB) displays a differentiated antimicrobial spectrum compared to the unsubstituted benzamide (Bz-FOX) and the antimycobacterial sulfamoyl analog LMM11. Against S. aureus, 3-BuO-FOXB achieved an MIC of 32 µg/mL [1], whereas Bz-FOX is reported inactive at >100 µg/mL . LMM11 was inactive against S. aureus at the highest concentration tested (>70 µM, approx. >23 µg/mL), consistent with its narrow mycobacterial specificity [2]. For Candida albicans, 3-BuO-FOXB showed antifungal activity with MIC of 16 µg/mL [1], while LMM11 showed no significant antifungal effect (MIC >70 µM) [2]. This shift from antimycobacterial to antibacterial/antifungal activity highlights the critical role of the 3-butoxy substitution in target preference.

Antimicrobial Minimum Inhibitory Concentration (MIC) Oxadiazole SAR

Cytotoxicity Profile: Moderate Selectivity Toward Cancer Cells vs. Non-Cancer Fibroblasts

The target compound exhibited a moderate selectivity window in cytotoxicity assays. The IC50 against human lung carcinoma A549 cells was 50 µM, while against non-cancer L929 fibroblasts the IC50 was 75 µM, yielding an in vitro selectivity index (SI) of 1.5 [1]. For comparison, the unsubstituted Bz-FOX showed IC50 >100 µM against multiple cell lines, indicating minimal cytotoxicity . The sulfamoyl analog LMM11 demonstrated cytotoxicity IC50 values of 82.7 µM (HeLa) and 165.3 µM (VERO) [2], which correspond to a slightly higher SI (~2.0) but only against cervical cancer cells. The 3-butoxy derivative's moderate potency and selectivity in A549 cells suggest potential utility in lung cancer models, where LMM11 has not been evaluated.

Cytotoxicity IC50 Selectivity Index

Lipophilicity-Driven Membrane Permeability Enhancement Over Unsubstituted Analog

The computed partition coefficient (XLogP3-AA) for the target compound is 2.9 [1], a value within the optimal range (1–3) for passive membrane permeability and oral bioavailability. The unsubstituted benzamide analog N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has a predicted cLogP of approximately 1.8 [2]. This 1.1 log unit increase corresponds to a ~12.6-fold increase in equilibrium partitioning into lipid bilayers, as predicted by the Meyer-Overton correlation [3]. The higher lipophilicity, introduced by the butoxy chain, correlates with the observed gain in cellular potency (A549 IC50: 50 µM vs. >100 µM for unsubstituted).

Physicochemical Properties cLogP Drug-likeness

Application Scenarios for 3-Butoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Based on Verified Differentiation


Lead Compound for Antifungal Drug Discovery Programs Targeting Candida albicans

With an MIC of 16 µg/mL against C. albicans [1], the compound represents a promising starting point for antifungal lead optimization. Its activity exceeds that of the sulfamoyl analog LMM11, which is inactive against Candida species [2], and its lipophilic nature (cLogP 2.9) may facilitate penetration of fungal cell membranes. Medicinal chemistry teams can explore furan ring substitutions and the butoxy linker length to improve potency and reduce cytotoxicity, using the established SAR framework of 2,5-disubstituted-1,3,4-oxadiazoles [3].

Selective Cytotoxicity Screening in Lung Cancer Models

The compound's moderate selectivity for A549 lung carcinoma cells (IC50 50 µM, SI = 1.5) over non-cancer L929 fibroblasts [1] warrants its inclusion in focused small-molecule libraries for lung cancer phenotypic screening. Unlike the unsubstituted benzamide core which lacks meaningful cytotoxicity, and LMM11 which has only been characterized in cervical cancer cells, this derivative opens a new avenue for lung cancer target deconvolution and hit-to-lead expansion.

Physicochemical Probe for Lipophilicity-Driven Cellular Uptake Studies

The 1.1 log unit increase in cLogP relative to the unsubstituted benzamide core [2] makes the 3-butoxy derivative a useful tool compound for investigating the relationship between lipophilicity and cellular uptake in the oxadiazole series. The compound can serve as a reference standard in permeability assays (PAMPA, Caco-2) and metabolic stability experiments, providing a benchmark for balancing potency and drug-like properties in further analog design [3].

Quote Request

Request a Quote for 3-butoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.